1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA
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Overview
Description
1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves the reaction of 2-fluoroaniline with an isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May have potential as a bioactive compound in drug discovery.
Medicine: Could be explored for its pharmacological properties.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-FLUOROPHENYL)-3-(METHYL)UREA: A simpler analog with similar structural features.
1-(2-CHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA: A compound with a chlorine substituent instead of fluorine.
Uniqueness
1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is unique due to the presence of both a fluorine-substituted phenyl ring and a methoxythiolan moiety, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2S/c1-18-13(6-7-19-9-13)8-15-12(17)16-11-5-3-2-4-10(11)14/h2-5H,6-9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJCMOGPMKWYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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